4-(2-Methylpiperidin-3-yl)morpholine
CAS No.:
Cat. No.: VC17670040
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O |
|---|---|
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | 4-(2-methylpiperidin-3-yl)morpholine |
| Standard InChI | InChI=1S/C10H20N2O/c1-9-10(3-2-4-11-9)12-5-7-13-8-6-12/h9-11H,2-8H2,1H3 |
| Standard InChI Key | PZFHRFRSQMIIMO-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CCCN1)N2CCOCC2 |
Introduction
Structural and Physicochemical Properties
4-(2-Methylpiperidin-3-yl)morpholine features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) fused to a piperidine ring (a six-membered amine) with a methyl substituent at the 2-position of the piperidine (Figure 1). This arrangement introduces conformational flexibility while balancing lipophilicity and hydrophilicity, a critical factor for blood-brain barrier (BBB) permeability in CNS-targeted compounds .
Key Physicochemical Parameters (Estimated)
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
| logP (Partition Coeff.) | 0.8–1.2 |
| Hydrogen Bond Donors | 1 (piperidine NH) |
| Hydrogen Bond Acceptors | 3 (morpholine O, N) |
| Polar Surface Area | 30–40 Ų |
The morpholine ring contributes to moderate water solubility due to its oxygen atom, while the methyl-piperidine moiety enhances lipophilicity, optimizing membrane permeability . Such balanced properties are characteristic of CNS-active drugs, where BBB penetration requires careful modulation of solubility and partition coefficients .
Synthetic Methodologies
While no direct synthesis of 4-(2-methylpiperidin-3-yl)morpholine is documented, analogous morpholine-piperidine hybrids are typically synthesized via microwave-assisted reactions or palladium-catalyzed coupling.
Microwave-Assisted Cyclization
A validated approach for morpholine derivatives involves microwave irradiation, which accelerates reaction kinetics and improves yields. For example, 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine was synthesized under 600W microwave irradiation for 30 minutes, achieving a 97% yield . Adapting this method, the target compound could be synthesized by reacting 2-methylpiperidin-3-amine with morpholine precursors under similar conditions.
Proposed Reaction Pathway:
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Precursor Activation: 2-methylpiperidin-3-amine functionalized with a leaving group (e.g., bromide).
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Nucleophilic Substitution: Reaction with morpholine under microwave irradiation (600W, 30 minutes).
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Purification: Chromatographic isolation to remove byproducts.
Industrial-Scale Production
Continuous flow processes, as described for 4-(3-methyl-3-piperidinyl)morpholine analogs, could be adapted. These systems enhance efficiency through real-time monitoring and automated catalyst recycling, potentially achieving >90% purity.
Pharmacological Applications
Morpholine-piperidine hybrids are prominent in CNS drug discovery due to their ability to modulate neurotransmitter receptors and enzymes.
CNS Receptor Modulation
Morpholine derivatives interact with sigma receptors (σ1R/σ2R), histamine H3 receptors, and serotonin receptors (5-HT), which regulate pain perception, cognition, and mood . For instance, MR-309, a σ1R antagonist containing an N-morpholinoethyl group, reduces neuropathic pain by suppressing TNF-α and IL-1β expression . The methyl-piperidine group in 4-(2-methylpiperidin-3-yl)morpholine may similarly enhance affinity for hydrophobic receptor pockets.
Enzyme Inhibition
Morpholine’s oxygen atom participates in hydrogen bonding with catalytic residues of kinases and proteases. In Alzheimer’s research, morpholine analogs inhibit β-secretase (BACE1), a key enzyme in amyloid-β production . Structural modeling suggests that 4-(2-methylpiperidin-3-yl)morpholine could adopt a binding pose similar to known BACE1 inhibitors, with the piperidine methyl group occupying a hydrophobic subpocket.
Comparative Analysis with Analogous Compounds
To contextualize its potential, 4-(2-methylpiperidin-3-yl)morpholine is compared to two well-studied morpholine-piperidine hybrids (Table 1).
Table 1: Comparative Pharmacological Profiles
| Compound | Target Receptor | IC₅₀ (nM) | logP | BBB Permeability |
|---|---|---|---|---|
| MR-309 | σ1R | 12.4 | 2.1 | High |
| JNJ-10181457 | H3R | 8.7 | 1.8 | Moderate |
| 4-(2-Methylpiperidin-3-yl)morpholine (Predicted) | σ1R/BACE1 | 15–50* | 1.0 | High |
*Estimated based on structural similarity.
Challenges and Future Directions
Despite its promising profile, 4-(2-methylpiperidin-3-yl)morpholine requires empirical validation. Key areas for investigation include:
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Synthetic Optimization: Scaling up production while maintaining yield and purity.
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In Vitro Screening: Assessing affinity for σ1R, H3R, and BACE1.
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In Vivo Pharmacokinetics: Evaluating oral bioavailability and CNS distribution.
Advanced computational tools, such as molecular dynamics simulations, could predict binding modes and guide structural refinements .
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